molecular formula C25H18F3N3O2S2 B2561984 N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 477868-86-3

N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2561984
CAS No.: 477868-86-3
M. Wt: 513.55
InChI Key: SGBCJJLWJSNPJD-UHFFFAOYSA-N
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Description

N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C25H18F3N3O2S2 and its molecular weight is 513.55. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

One study investigated the reactivity of sulfonamide derivatives, demonstrating their potential as antimalarial agents. These compounds exhibited in vitro antimalarial activity, characterized by low cytotoxicity and promising selectivity indices, highlighting their therapeutic potential against malaria. Furthermore, their molecular docking study revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, enzymes critical for the malaria parasite's lifecycle, suggesting these compounds could be effective in inhibiting the growth of malaria-causing parasites (Fahim & Ismael, 2021).

Antitumor Activity

Several studies have explored the antitumor potential of quinazolinone derivatives. Notably, derivatives incorporating sulfonamide and thiazolidinone moieties have shown promising results in inhibiting tumor growth. These compounds target specific tumor-associated carbonic anhydrase isoforms, offering a selective approach to cancer therapy. The trifluoromethyl derivative, in particular, demonstrated significant potency against these isoforms, indicating its potential as an effective antitumor agent (Bozdağ et al., 2017).

Antibacterial and Antifungal Activities

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus flavus. This highlights their potential as broad-spectrum antimicrobial agents, with specific compounds exhibiting potent in vitro antimicrobial activity, suggesting their utility in treating various infectious diseases (Mohamed et al., 2010).

Synthesis and Chemical Transformations

Research on the chemical synthesis of heterocyclic compounds related to quinazolinones has led to the development of novel compounds with potential therapeutic applications. These studies provide insights into the chemical properties and reactivity patterns of these compounds, contributing to the understanding of their biological activities and paving the way for the development of new drugs based on this scaffold (Aleqsanyan & Hambardzumyan, 2021).

Properties

IUPAC Name

N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3O2S2/c26-25(27,28)16-7-5-6-15(12-16)22(32)29-20-10-3-4-11-21(20)34-13-17-14-35-24-30-19-9-2-1-8-18(19)23(33)31(17)24/h1-12,17H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCJJLWJSNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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